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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of
tert-butoxybenzene. Due to a notable scarcity of experimentally determined data in publicly
accessible literature, this guide utilizes the well-established Joback group contribution method
to estimate key thermochemical parameters. This approach offers valuable approximations for
the standard enthalpy of formation, ideal gas heat capacity over a range of temperatures, and
the enthalpy of vaporization at the normal boiling point. The methodology for these estimations
is detailed herein, providing a transparent basis for the presented data. This guide is intended
to serve as a valuable resource for researchers, scientists, and professionals in drug
development who require thermochemical data for tert-butoxybenzene for modeling, process
design, and safety assessments.

Introduction

Tert-butoxybenzene, an aromatic ether, is a molecule of interest in various fields of chemical
research and development. The tert-butoxy group is a sterically bulky and electron-donating
substituent that significantly influences the properties of the aromatic ring to which it is
attached. A thorough understanding of its thermochemical properties is crucial for a variety of
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applications, including reaction calorimetry, process safety analysis, and computational
modeling of chemical behavior.

This guide addresses the current gap in available experimental thermochemical data for tert-
butoxybenzene by providing estimated values for its key properties. These estimations are
derived from the Joback method, a widely used group contribution technique for the prediction
of thermophysical properties of organic compounds from their molecular structure alone.

Estimated Thermochemical Properties of tert-
Butoxybenzene

The following tables summarize the estimated thermochemical properties of tert-
butoxybenzene, calculated using the Joback method. It is imperative to recognize that these
are theoretical values and should be used with an understanding of the inherent
approximations of the estimation method.

Table 1: Estimated Enthalpy and Boiling Point of tert-
Butoxybenzene

Property Estimated Value Units

Standard Enthalpy of

Formation (Ideal Gas, 298.15 -149.53 kJ/mol
K)
Normal Boiling Point 447.88 K

Enthalpy of Vaporization (at
N ) 41.33 kJ/mol
Normal Boiling Point)

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of tert-
Butoxybenzene at Various Temperatures
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Temperature (K) Estimated Cp Units

298.15 249.58 J/(mol-K)
400 309.91 J/(mol-K)
500 362.08 J/(mol-K)
600 406.09 J/(mol-K)
700 442.24 J/(mol-K)
800 470.83 J/(mol-K)
900 492.16 J/(mol-K)
1000 506.53 J/(mol-K)

Methodology: The Joback Group Contribution
Method

The thermochemical properties presented in this guide were estimated using the Joback
method, a group contribution technique that predicts properties based on the molecular
structure of a compound.[1] This method assumes that the properties of a molecule are the
sum of the contributions of its constituent functional groups.[1]

Molecular Structure and Group Contributions

The first step in the Joback method is to deconstruct the molecule into its functional groups.
The structure of tert-butoxybenzene (CAS 6669-13-2) consists of the following Joback
groups:[2][3][4]

5 x Aromatic CH (=CH- aromatic)

1 x Aromatic C attached to another group (>C< aromatic)

1 x Ether oxygen (-O- (non-ring))

1 x Tertiary carbon (>C<)
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e 3 x Methyl (-CH3)

Each of these groups has a specific numerical contribution to the overall properties of the
molecule.

Formulas for Property Estimation

The Joback method employs the following formulas to calculate the thermochemical properties:

[11[5][6]
Normal Boiling Point (Th): Tb (K) = 198.2 + ¥ (Group Contributions)

Standard Enthalpy of Formation (Ideal Gas, 298.15 K) (AHfo): AHfo (kJ/mol) = 65.5 + Z (Group
Contributions)

Enthalpy of Vaporization at Normal Boiling Point (AHvap): AHvap (kJ/mol) = 15.30 + % (Group
Contributions)

Ideal Gas Heat Capacity (Cp): The temperature-dependent ideal gas heat capacity is
calculated using the following polynomial: Cp (J/mol-K) = (Za - 37.93) + (b + 0.210)T + (=c -
3.91x10-4)T2 + (Zd + 2.06 x 10-7)T3

Where Za, Zb, 2c, and Zd are the sums of the respective group contributions for the heat
capacity parameters.

Visualization of the Estimation Workflow

The following diagram illustrates the workflow for estimating the thermochemical properties of
tert-butoxybenzene using the Joback method.
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Joback Method Workflow for tert-Butoxybenzene
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Joback Method Workflow Diagram

Discussion and Limitations

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical
properties when experimental data is unavailable.[1] However, it is a first-order method and
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does not account for intramolecular interactions between functional groups, such as steric
hindrance, which can be significant in a molecule like tert-butoxybenzene with its bulky tert-
butyl group.[7] Therefore, the estimated values should be considered as approximations. For
applications requiring high accuracy, experimental determination or higher-level computational
chemistry studies are recommended.

Conclusion

This technical guide provides a set of estimated thermochemical properties for tert-
butoxybenzene, including its standard enthalpy of formation, ideal gas heat capacity, and
enthalpy of vaporization. These values, derived from the Joback group contribution method,
serve as a useful starting point for researchers and professionals in the absence of
experimental data. The detailed methodology and workflow presented herein offer
transparency and a clear understanding of the basis for the provided estimations. It is hoped
that this guide will facilitate further research and development involving tert-butoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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